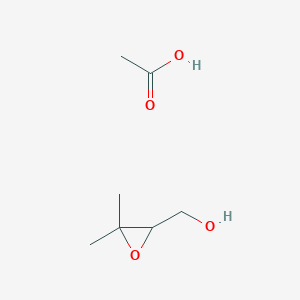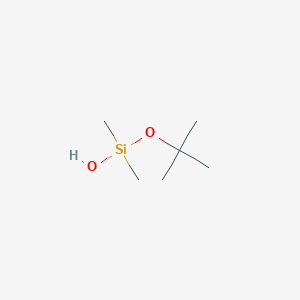
tert-Butoxy(dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butoxy(dimethyl)silanol: is a chemical compound with the molecular formula (CH₃)₃CSi(CH₃)₂OH. It is also known as tert-Butyl(hydroxy)dimethylsilane. This compound is part of the organosilicon family, which are compounds containing carbon-silicon bonds. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, hydrophobicity, and flexibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butoxy(dimethyl)silanol can be synthesized through several methods. One common method involves the hydrolysis of tert-Butyldimethylsilyl chloride. The reaction typically takes place in the presence of water or a dilute acid, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrolysis reactions. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butoxy(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
tert-Butoxy(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent for the protection of hydroxyl groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tert-Butoxy(dimethyl)silanol involves its ability to act as a silylating agent. It reacts with hydroxyl groups to form stable silyl ethers, protecting the hydroxyl group from further reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are required .
Comparaison Avec Des Composés Similaires
Trimethylsilanol: Similar in structure but with three methyl groups instead of a tert-butyl group.
Triethylsilanol: Similar but with three ethyl groups.
Triisopropylsilanol: Similar but with three isopropyl groups.
Uniqueness: tert-Butoxy(dimethyl)silanol is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where selective protection of hydroxyl groups is required .
Propriétés
Numéro CAS |
80907-08-0 |
|---|---|
Formule moléculaire |
C6H16O2Si |
Poids moléculaire |
148.28 g/mol |
Nom IUPAC |
hydroxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H16O2Si/c1-6(2,3)8-9(4,5)7/h7H,1-5H3 |
Clé InChI |
BTFLIPXUMMYIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


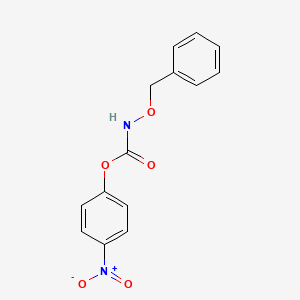
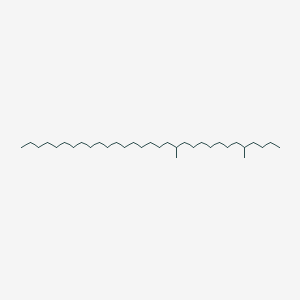
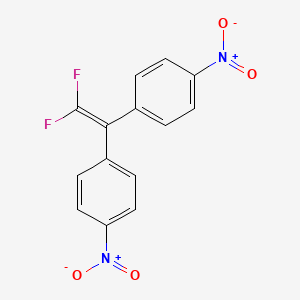

![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)

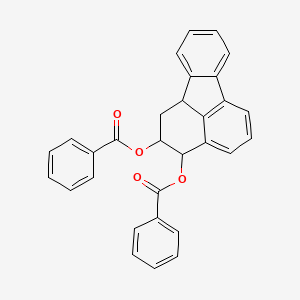
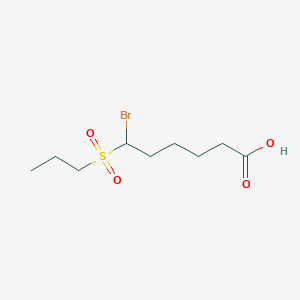
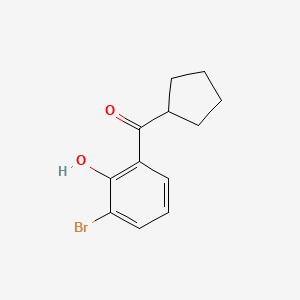
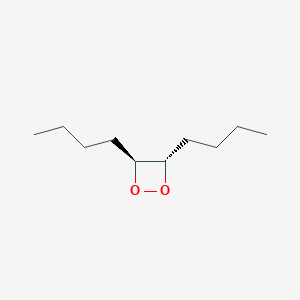
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
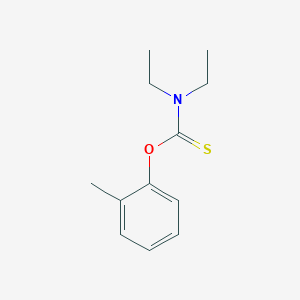
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
